molecular formula C27H30ClN3O6 B122961 Barnidipine hydrochloride CAS No. 104757-53-1

Barnidipine hydrochloride

Cat. No. B122961
CAS RN: 104757-53-1
M. Wt: 528 g/mol
InChI Key: XEMPUKIZUCIZEY-YSCHMLPRSA-N
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Description

Barnidipine hydrochloride is a dihydropyridine calcium channel blocker that is primarily used for the treatment of hypertension. It is known for its long-term effects and is considered a potent antihypertensive drug. The pharmacological profile of barnidipine includes high affinity for L-type calcium channels, which contributes to its vasoselective properties and lack of negative inotropic activity. This means that while it is effective in dilating blood vessels to lower blood pressure, it does not significantly affect the contractility of the heart .

Synthesis Analysis

The synthesis of this compound involves several steps, starting with the preparation of a key intermediate, 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid-5-carboxylate. This intermediate is then esterified with (S)-N-benzyl-3-hydroxy-pyrrolidine. A resolution step using quinidine as the resolution agent is employed to obtain the (R)-enantiomer, which is crucial for the drug's activity. The final product, this compound, is synthesized with a total yield of 12.7% and confirmed by various spectroscopic methods .

Molecular Structure Analysis

This compound's molecular structure is characterized by a dihydropyridine core with a benzyl-pyrrolidinyl ester side chain and a m-nitrophenyl group. The drug exists as a single optical isomer, which is important for its pharmacological activity. The stereochemistry of barnidipine is critical, as it influences the drug's binding to calcium channels .

Chemical Reactions Analysis

The chemical reactions involved in the metabolism of this compound are extensive and primarily take place in the liver, catalyzed by cytochrome P450 enzymes. The main metabolic pathways include hydrolysis of the benzyl-pyrrolidinyl ester, N-debenzylation, and oxidation of the dihydropyridine ring to a pyridine ring. These reactions lead to various metabolites, which are then further conjugated with glucuronic acid or excreted .

Physical and Chemical Properties Analysis

This compound exhibits a bi-exponential decline in plasma concentrations after intravenous dosing, with terminal half-lives of 0.6 hours in rats and 4.1 hours in dogs. The drug's bioavailability is relatively low, indicating significant first-pass metabolism. The pharmacokinetics of this compound show rapid peaking of plasma concentrations after oral dosing, with non-linear increases in Cmax and AUC with increasing doses. The sustained release formulation of the drug has been shown to have comparable bioavailability to the normal formulation, suggesting that the absorption is slightly reduced but overall effective .

Relevant Case Studies

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in different populations. For instance, a study on Korean patients with renal parenchymal hypertension showed that barnidipine effectively reduced systemic hypertension and was well tolerated . Another study assessed the 24-hour antihypertensive effects of barnidipine, demonstrating its ability to maintain blood pressure control throughout the day without causing excessive hypotensive effects . Additionally, barnidipine's effects on renal microcirculation were investigated in a pilot study using a rat model, which indicated that the drug could dilate renal arterioles and increase glomerular blood flow .

Scientific Research Applications

Synthesis and Characterization in Drug Manufacturing

Barnidipine hydrochloride, a dihydropyridine calcium channel blocker, plays a crucial role in hypertension treatment. A key aspect of its manufacturing involves the synthesis and characterization of its impurities. Cheng et al. (2014) identified and synthesized four barnidipine impurities during its process development, highlighting the importance of quality control in drug production (Cheng et al., 2014).

Renal Microcirculation Effects

This compound's impact on renal microcirculation was studied by Kimura et al. (1998), using a rat model. Their research demonstrated barnidipine's ability to dilate renal arterioles, enhance glomerular blood flow in both normotensive and hypertensive rats, and lower blood pressure (Kimura et al., 1998).

Efficacy in Treating Renal Parenchymal Hypertension

A clinical trial conducted by Park et al. (2000) assessed the efficacy of this compound in Korean patients with renal parenchymal hypertension. The study confirmed barnidipine's effectiveness in reducing systemic hypertension and its tolerability (Park et al., 2000).

Effects on Blood Pressure and Cardiac Function

Kuwajima and Abe (2002) studied barnidipine's effects on ambulatory blood pressure, finding it to have antihypertensive effects maintained over 24 hours without causing excessive hypotension, thus making it a safe antihypertensive agent (Kuwajima & Abe, 2002).

Impact on Platelet-Derived Growth Factor and Protein Excretion

Hashimoto et al. (1999) discovered that barnidipine treatment reduced platelet-derived growth factor B-chain mRNA in glomeruli and urinary protein excretion in spontaneously hypertensive rats. This study suggests a potential therapeutic application in managing hypertension-related renal damage (Hashimoto et al., 1999).

Natriuretic Effect in Hypertension

Ohya et al. (2000) explored barnidipine's natriuretic effect, observing its ability to increase urinary sodium excretion in patients with essential hypertension, contributing to its antihypertensive effect (Ohya et al., 2000).

Treatment in Elderly Patients with Hypertension

A study comparing the efficacy and safety of barnidipine and hydrochlorothiazide in treating elderly patients with hypertension highlighted barnidipine's effectiveness and tolerability in this patient group (Otterstad & Ruilope, 2000).

Electrochemical Properties

The electrochemical properties of barnidipine HCI were investigated by Takamura et al. (1995), providing insights into its biological activity and contributing to a deeper understanding of this calcium antagonist (Takamura et al., 1995).

Pharmacokinetics and Drug Interactions

Teramura et al. (1995) studied the pharmacokinetics of this compound in rats, dogs, and humans, highlighting its rapid plasma peak and low bioavailability due to significant first-pass metabolism (Teramura et al., 1995).

Mechanism of Action

Target of Action

Barnidipine hydrochloride is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall . These calcium channels, particularly the L-type slow channels, are the primary targets of barnidipine . These channels play a crucial role in regulating the contraction and relaxation of smooth muscle cells, thereby controlling blood pressure.

Mode of Action

This compound interacts with its targets, the L-type calcium channels, by binding to them and blocking the influx of calcium ions . This blockage inhibits the contraction of the smooth muscle cells in the vascular wall, leading to vasodilation . The reduction of peripheral vascular resistance secondary to its vasodilatory action is the primary mechanism of its antihypertensive effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L-type calcium channels, this compound disrupts the flow of calcium ions, which are essential for the contraction of smooth muscle cells. This disruption leads to the relaxation of the smooth muscle cells in the vascular wall, resulting in vasodilation and a decrease in blood pressure .

Pharmacokinetics

The metabolism and pharmacokinetics of this compound were evaluated following single oral administration of a sustained release formulation to healthy male volunteers . The primary metabolic pathways in humans are hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring . When the sustained release and normal capsules were administered at a dose of 10 mg to six subjects in a crossover design, the absorption of the sustained release formulation was slightly reduced but its bioavailability was comparable to that of the normal formulation .

Result of Action

The molecular effect of this compound’s action is the blockage of the L-type calcium channels, leading to a decrease in the influx of calcium ions . On a cellular level, this results in the relaxation of the smooth muscle cells in the vascular wall, causing vasodilation . Clinically, this leads to a reduction in peripheral vascular resistance and a decrease in blood pressure .

Action Environment

Environmental factors such as excessive salt consumption, inadequate potassium intake, obesity, alcohol use, physical inactivity, and poor nutrition could influence the incidence of hypertension in persons of different age groups . These factors could potentially affect the efficacy of this compound in controlling high blood pressure.

Safety and Hazards

Barnidipine hydrochloride is a dihydropyridine . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Future Directions

Barnidipine hydrochloride is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It has shown equivalent antihypertensive efficacy to amlodipine and nitrendipine, but produced fewer class-specific side-effects . It also demonstrated clinical efficacy which is similar to that of atenolol, enalapril and hydrochlorothiazide . Future studies are needed to determine the clinical relevance .

properties

IUPAC Name

5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPUKIZUCIZEY-YSCHMLPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048654
Record name Barnidipine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104757-53-1
Record name Barnidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104757-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barnidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104757531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barnidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(3'S,4S)-Methyl 1-(phenylmethyl)-3-pyrrolidinyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride
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Record name BARNIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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